molecular formula C20H14BrClN4O B11984925 6-Amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 302904-11-6

6-Amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11984925
CAS No.: 302904-11-6
M. Wt: 441.7 g/mol
InChI Key: GMRNADMZALPGAS-UHFFFAOYSA-N
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Description

6-Amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C20H14BrClN4O and its molecular weight is 441.7 g/mol. The purity is usually 95%.
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Biological Activity

6-Amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 302904-11-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

  • Molecular Formula : C20H14BrClN4O
  • Molecular Weight : 441.7 g/mol
  • IUPAC Name : 6-amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing primarily on its anticancer properties, antibacterial effects, and other pharmacological activities.

Anticancer Activity

Recent research highlights the compound's cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity Studies : A study evaluated the cytotoxicity of various derivatives of pyrano[2,3-c]pyrazole compounds, including the target compound. The results indicated significant activity against liver cancer (HEPG2) and breast cancer (MCF) cell lines with IC50 values ranging from 60 nM to 580 nM depending on the substituents present on the pyrazole ring .
CompoundCell LineIC50 (nM)
6-Amino CompoundHEPG2399
6-Amino CompoundMCF580
Derivative with 4-ClC6H4NUGC60

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In a review of pyrazole derivatives, it was noted that many compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of halogen substituents (bromine and chlorine) enhances its interaction with biological targets, potentially leading to increased potency in inhibiting tumor growth and bacterial proliferation.

Case Studies

  • Case Study on Cytotoxicity :
    • A study synthesized several derivatives of pyrano[2,3-c]pyrazoles and tested their cytotoxicity against various cancer cell lines. The compound demonstrated selective activity against HEPG2 cells with an IC50 value of 399 nM, indicating its potential as a lead compound in anticancer drug development .
  • Antimicrobial Screening :
    • Another investigation focused on the synthesis of pyrazole derivatives through multicomponent reactions (MCR). The resulting compounds were screened for antimicrobial activity, showing promising results against multiple bacterial strains .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a comparative study, synthesized derivatives of 6-amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated zones of inhibition ranging from 10 mm to 22 mm, with some derivatives showing better efficacy than ampicillin .

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli22
Compound BB. subtilis20
AmpicillinE. coli21

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it inhibits pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Case Study: In Vitro Analysis

In a controlled experiment, the compound was shown to significantly reduce the levels of TNF-alpha and IL-6 in macrophage cell lines treated with lipopolysaccharides (LPS). This suggests its role in modulating inflammatory responses .

Anticancer Activity

Emerging research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines.

Case Study: Cytotoxicity Testing

In cytotoxicity assays against various cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Cell LineIC50 (µM)
HeLa15
MCF-712

Q & A

Q. What are the optimized synthetic protocols for preparing this compound, and how do reaction conditions influence yield and purity?

Basic Research Focus
The compound is synthesized via multicomponent reactions (MCRs) using catalytic systems such as ionic liquids (e.g., [Et3NH][HSO4]) or organocatalysts like urea. Key parameters include:

  • Solvent : Aqueous ethanol or DMSO enhances solubility and reduces side reactions .
  • Temperature : Room-temperature reactions (25–30°C) minimize decomposition, achieving yields >85% .
  • Catalyst Loading : 10–15 mol% of ionic liquid optimizes cyclocondensation efficiency .

Example Protocol :

  • Reactants : 4-Bromophenylhydrazine, 2-chlorobenzaldehyde, ethyl acetoacetate, and malononitrile.
  • Conditions : Stirred in ethanol with [Et3NH][HSO4] (12 mol%) at 30°C for 6 hours.
  • Yield : 89–92% after recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral features?

Basic Research Focus
IR, NMR, and HRMS are critical:

  • IR : NH2 stretches at 3425–3400 cm<sup>-1</sup>; C≡N at ~2200 cm<sup>-1</sup> .
  • <sup>1</sup>H NMR :
    • δ 1.84 ppm (s, 3H, CH3).
    • δ 4.56 ppm (s, 1H, pyran CH).
    • δ 7.11–7.43 ppm (Ar-H from bromo- and chlorophenyl groups) .
  • HRMS : m/z 331.0116 (M+H)<sup>+</sup> confirms molecular formula C15H14BrClN4O .

Advanced Tip : Use <sup>13</sup>C NMR to verify diastereotopic carbons (e.g., pyran C4 at δ 52.5 ppm) .

Q. How can researchers address contradictions in reported spectral data for structurally similar derivatives?

Advanced Research Focus
Contradictions arise from substituent effects (e.g., electron-withdrawing groups shifting NH2 IR peaks). Strategies:

  • Cross-validate using X-ray crystallography (e.g., C–N bond lengths: 1.371 Å in pyrazole ring) .
  • Compare <sup>1</sup>H NMR coupling constants : For example, J = 7.96 Hz in aryl protons indicates para-substitution .
  • Reproduce syntheses under standardized conditions to isolate solvent/temperature artifacts .

Q. What insights can be drawn from the crystal structure regarding molecular conformation and reactivity?

Advanced Research Focus
X-ray diffraction reveals:

  • Planarity : The pyranopyrazole core is nearly planar (dihedral angle <5°), favoring π-stacking in solid-state .
  • Hydrogen Bonding : NH2 forms intermolecular H-bonds (N–H···N≡C, 2.89 Å), influencing solubility .
  • Steric Effects : Bulky 4-bromo and 2-chloro substituents create torsional strain (C–C–C angle: 119.6°), potentially reducing electrophilic substitution reactivity .

Q. How can computational methods predict biological activity or electronic properties?

Advanced Research Focus

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to correlate HOMO-LUMO gaps (e.g., 4.2 eV) with redox stability .
  • Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) using AutoDock Vina. Key interactions:
    • Bromophenyl group docks into hydrophobic pocket (binding energy: −8.2 kcal/mol).
    • Nitrile forms hydrogen bonds with Arg120 .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

Advanced Research Focus

  • Substituent Variation : Replace 4-bromo with electron-donating groups (e.g., -OCH3) to modulate electron density .
  • Bioisosteres : Swap chlorophenyl with trifluoromethyl for enhanced lipophilicity (logP increase by 0.5) .
  • Pharmacophore Mapping : Retain pyranopyrazole core and nitrile group while altering aryl substituents to test antimicrobial or anticancer activity .

Properties

CAS No.

302904-11-6

Molecular Formula

C20H14BrClN4O

Molecular Weight

441.7 g/mol

IUPAC Name

6-amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H14BrClN4O/c1-11-17-18(14-4-2-3-5-16(14)22)15(10-23)19(24)27-20(17)26(25-11)13-8-6-12(21)7-9-13/h2-9,18H,24H2,1H3

InChI Key

GMRNADMZALPGAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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